molecular formula C8H8O B1677652 Phenylacetaldehyde CAS No. 122-78-1

Phenylacetaldehyde

Cat. No. B1677652
CAS RN: 122-78-1
M. Wt: 120.15 g/mol
InChI Key: DTUQWGWMVIHBKE-UHFFFAOYSA-N
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Patent
US04859799

Procedure details

1.98 millimoles styrene were added to a solution of 5.34 millimoles active oxygen in the form of the complex of hexamethyl phosphotriamide of oxodiperoxomolybdenum (MoO5 -HMPT) in 50 ml 1,2-dichloroethane, the mixture was then maintained at 40° C. for 4.5 hours whereupon the reaction products were anlysed by gas chromatography. 0.35 millimoles benzaldehyde and 0.08 millimoles alpha-tolualdehyde were obtained. The degree of conversion with respect to the olefin consumed was 43%. The results are given in table 1.
Quantity
1.98 mmol
Type
reactant
Reaction Step One
Quantity
5.34 mmol
Type
reactant
Reaction Step One
[Compound]
Name
hexamethyl phosphotriamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
MoO5 HMPT
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[O:9]=O>ClCCCl>[CH:2](=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:3]1([CH2:2][CH:1]=[O:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
1.98 mmol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
5.34 mmol
Type
reactant
Smiles
O=O
Name
hexamethyl phosphotriamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
MoO5 HMPT
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.35 mmol
Name
Type
product
Smiles
C1(=CC=CC=C1)CC=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.08 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.